N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide
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Description
N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide is a useful research compound. Its molecular formula is C22H15F3N2OS and its molecular weight is 412.43. The purity is usually 95%.
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Biological Activity
N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, molecular characteristics, and biological effects, particularly focusing on its antifungal properties and cytotoxicity.
- Molecular Formula: C22H15F3N2OS
- Molecular Weight: 412.43 g/mol
- CAS Number: 860785-76-8
Synthesis
The synthesis of this compound involves several steps, often starting from commercially available precursors. The specific synthetic route can vary, but it typically includes the formation of the sulfonamide linkage and the introduction of the trifluoromethyl and cyano groups.
Antifungal Activity
Recent studies have highlighted the antifungal properties of this compound. In vitro assays were conducted against various fungal strains, including Candida albicans and Candida parapsilosis. The results demonstrated that certain derivatives within this chemical class exhibit potent antifungal activity.
Case Study:
In a comparative study, this compound was evaluated alongside standard antifungal agents like ketoconazole. The Minimum Inhibitory Concentration (MIC) values indicated that this compound has comparable efficacy against fungal pathogens.
Compound | MIC (μg/mL) |
---|---|
This compound | 1.23 |
Ketoconazole | 1.85 |
Cytotoxicity
Cytotoxicity tests were performed on NIH/3T3 cell lines to evaluate the safety profile of the compound. The IC50 values were determined to assess the concentration at which 50% of cell viability is inhibited.
Compound | IC50 (μM) |
---|---|
This compound | 148.26 |
Doxorubicin (control) | >1000 |
The results suggest that while exhibiting antifungal activity, the compound shows relatively low cytotoxicity towards normal cells, indicating a favorable therapeutic index.
The mechanism by which this compound exerts its antifungal effects is believed to involve interaction with key enzymes in fungal metabolism, particularly those involved in sterol biosynthesis. Molecular docking studies suggest that the compound binds effectively to the active sites of these enzymes, inhibiting their function.
Properties
IUPAC Name |
N-[3-cyano-4-(2-methylphenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N2OS/c1-14-5-2-3-8-19(14)29-20-10-9-18(12-16(20)13-26)27-21(28)15-6-4-7-17(11-15)22(23,24)25/h2-12H,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRNKOHMUJIIRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.